molecular formula C10H13F2NS B1454091 3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline CAS No. 1340534-29-3

3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline

Cat. No. B1454091
CAS RN: 1340534-29-3
M. Wt: 217.28 g/mol
InChI Key: RNKPTWSBQQBWRG-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline, also known as 3-DFMA, is an organic compound with a wide range of applications in scientific research. It is a member of the fluoroalkylsulfanyl anilines family, which has become increasingly popular in recent years due to its unique properties. 3-DFMA has been used in a number of studies for its ability to induce cell death and inhibit certain enzymes. It has been found to have potential therapeutic applications in cancer, inflammation, and other diseases.

Scientific Research Applications

Polymerization and Material Science

  • In Situ Polymerization and Electrochemical Studies: Aniline sulfonic acid derivatives, closely related to 3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline, have been used in the polymerization processes between the sheets of a layered double hydroxide. These processes are probed by ESR spectroscopy and electrochemical studies, indicating potential applications in material science and electrochemistry (Moujahid et al., 2005).

Synthesis of Novel Compounds

  • Difluoroiodomethylsulfanylbenzene as a Reagent: Difluoroiodomethylsulfanylbenzene, a compound similar to 3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline, has been utilized as a novel and efficient difluoromethylating reagent. This application is significant in the synthesis of compounds with difluoromethylene groups (Yang et al., 2008).

Chemical Oxidative Copolymerization

  • Copolymerization of Aniline Derivatives: The chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines, closely related to 3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline, offers a new method for producing water-soluble and self-doped polyaniline derivatives. These copolymers demonstrate enhanced water solubility and varied electrical conductivities, suggesting applications in electronic materials (Prévost et al., 1999).

Novel Synthesis Methods

  • Copper/B2pin2-Catalyzed Synthesis: An innovative synthesis method using copper/B2pin2-catalyzed difluoroacetylation of aniline, followed by intramolecular amidation, has been developed. This method is applicable for primary, secondary, or tertiary anilines and is efficient in producing 3,3-difluoro-2-oxindole derivatives, indicating its potential in medicinal chemistry and drug synthesis (Ke & Song, 2017).

Corrosion Inhibition

  • Corrosion Inhibition Studies: The synthesized compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline has shown effective corrosion inhibition on mild steel in acidic solutions. This discovery has potential applications in materials science, especially in corrosion prevention (Daoud et al., 2014).

properties

IUPAC Name

3-(difluoromethyl)-4-propan-2-ylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NS/c1-6(2)14-9-4-3-7(13)5-8(9)10(11)12/h3-6,10H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKPTWSBQQBWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C=C1)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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